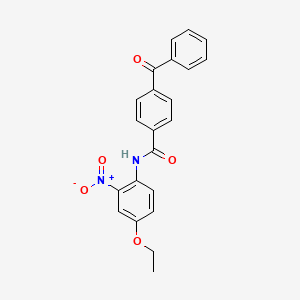

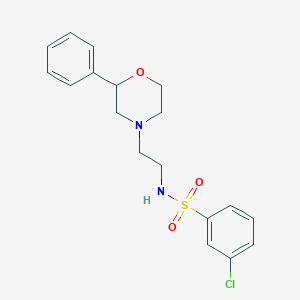

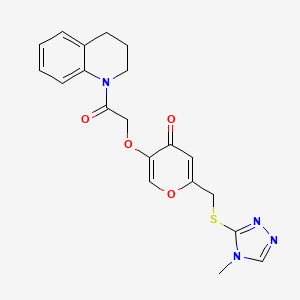

![molecular formula C15H12ClFN2O B2555347 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine CAS No. 871218-91-6](/img/structure/B2555347.png)

2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine, or 2-(2-CFMIP), is a synthetic compound with a wide range of applications in scientific research. It is a member of the imidazopyridine family of compounds, which are known for their high affinity for a variety of receptors. As a result, 2-(2-CFMIP) has been used to study the effects of receptor ligands on the body and to explore new therapeutic drugs.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Cytotoxic Activities Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their cytotoxic activities. The modifications in the chemical structure, such as the replacement of methyl groups with trifluoromethyl groups or the substitution of the 2-methylimidazo[1,2-a]pyridin-3-yl scaffold, have been studied to understand their impact on cytotoxic activity and CDK inhibitor activity (Vilchis-Reyes et al., 2010) Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives.

Chemical Reactivity and Synthesis The reactivity of imidazo[1,2-a]pyridinyl-chalcone (IPC) series was studied using quantum chemistry methods, revealing that the local nucleophilicity and electrophilicity of these compounds are not dependent on the substituents. This research provides insights into the interactions centers of IPC series, which is crucial for organic synthesis and improving biological activities in medicinal chemistry (Konaté et al., 2021) DFT Study of Dimerization Sites in Imidazo[1,2-a]pyridinyl-chalcone Series.

Physicochemical Mimicry in Bioisosteric Replacement The mimicry of 8-Fluoroimidazo[1,2-a]pyridine to imidazo[1,2-a]pyrimidine in physicochemical properties has been established. This mimicry, confirmed through in silico and traditional techniques, has been effectively utilized in an in vitro system, demonstrating the potential of 8-fluoroimidazopyridine ring in ligand 3 to act as a bioisosteric replacement for imidazopyrimidine in the GABA(A) receptor modulator (Humphries et al., 2006) 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor.

Safety And Hazards

The safety and hazards of a specific compound depend on its exact structure and properties. In general, many halogenated organic compounds can be hazardous and require careful handling. They may be harmful if swallowed, inhaled, or come into contact with the skin. They may also pose environmental hazards3.

Zukünftige Richtungen

The development of new compounds with the imidazo[1,2-a]pyridine and chlorofluorophenyl moieties is an active area of research, given their potential for a wide range of biological activities. Future work could involve the synthesis of novel compounds with these groups, followed by testing for various biological activities1.

Please consult with a professional chemist or pharmacologist for more specific and detailed information about this compound. It’s also important to note that while a compound may show promise in early-stage laboratory studies, it must undergo extensive testing and clinical trials before it can be considered safe and effective for medical use.

Eigenschaften

IUPAC Name |

2-[(2-chloro-4-fluorophenoxy)methyl]-8-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O/c1-10-3-2-6-19-8-12(18-15(10)19)9-20-14-5-4-11(17)7-13(14)16/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQJFRYOHIIHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)COC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

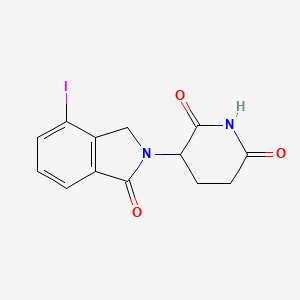

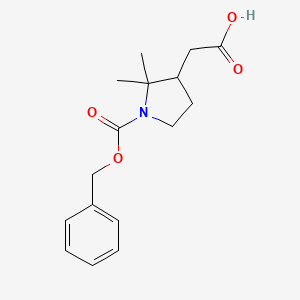

![[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2555270.png)

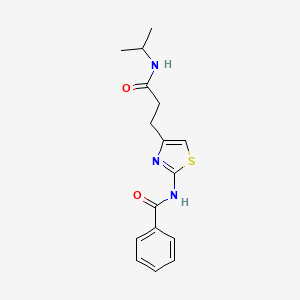

![Tert-butyl 3-[4-[(2-chloroacetyl)amino]-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2555280.png)

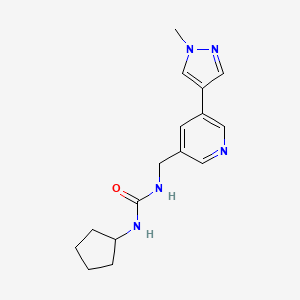

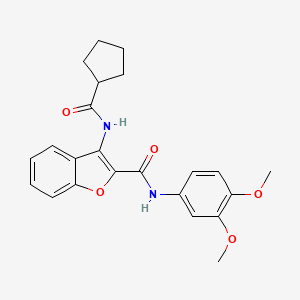

![3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555283.png)

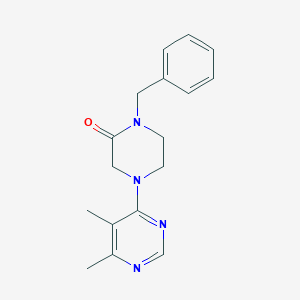

![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555285.png)